6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Beschreibung
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a bicyclic heterocyclic compound featuring a pyrrolopyridine core substituted with a fluorine atom at position 6 and a nitrile group at position 4. Its molecular formula is C₈H₄FN₃, derived from the parent 1H-pyrrolo[2,3-b]pyridine system by fluorination and cyanation. The compound is synthesized via palladium-catalyzed cyanation of a halogenated precursor, yielding a white solid with a reported purity of ≥95% . Key characterization data include:
Eigenschaften
IUPAC Name |
6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-3-5(4-10)6-1-2-11-8(6)12-7/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAKZEUJWUVWTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation Strategies
The pyrrolo[2,3-b]pyridine core is typically constructed via cyclocondensation reactions. A common approach involves reacting 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example:
Reaction conditions:
This method avoids the need for transition-metal catalysts but requires strict anhydrous conditions.
Palladium-Catalyzed Cross-Coupling
Alternative routes employ palladium-mediated cyclization to assemble the bicyclic structure. For instance, Suzuki-Miyaura coupling between boronic acid derivatives and halogenated pyrroles has been reported:
Key parameters:
Fluorination Methodologies
Electrophilic Fluorination
Late-stage fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is preferred for regiocontrol:
Halogen Exchange
Nucleophilic displacement of chlorine or bromine atoms using KF or CsF in polar aprotic solvents:
| Challenge | Solution |
|---|---|
| Competing hydrolysis | Use anhydrous DMSO |
| Side reactions | Add 18-crown-6 ether |
| Yield | 60–75% |
Cyanation Techniques
Sandmeyer Reaction
Diazotization followed by cyanation is effective for introducing the nitrile group:
Transition-Metal Catalyzed Cyanation
Pd-catalyzed cyanation using Zn(CN)₂ or K₄[Fe(CN)₆]:
Industrial-Scale Production
Continuous Flow Synthesis
Recent patents disclose telescoped processes combining multiple steps in flow reactors:
-
Core formation : Microreactor (residence time: 2–5 min)
-
Fluorination : Packed-bed reactor with immobilized Selectfluor®
-
Cyanation : Gas-liquid segmented flow for CuCN reactions
Green Chemistry Innovations
-
Solvent replacement : Cyclopentyl methyl ether (CPME) instead of DMF
-
Catalyst recycling : Magnetic Pd nanoparticles recovered via H₂O₂ treatment
-
Waste minimization : Fluoride byproducts converted to CaF₂ for disposal
Analytical Characterization
Critical quality control metrics include:
Analyse Chemischer Reaktionen
Nucleophilic Addition Reactions
The carbonitrile group (-CN) is highly reactive and can participate in nucleophilic additions. For example:
-
Grignard Reagents : Reaction with organomagnesium reagents (e.g., CH₃MgBr) can yield substituted amines or amides after hydrolysis.
-
Hydrolysis : Acidic or basic conditions can hydrolyze the nitrile to a carboxylic acid or amide, respectively.
Key Reagents :
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Hydrolysis | H₂SO₄/H₂O, H₂O₂ | Carboxylic acid | |
| Grignard Addition | CH₃MgBr | Imine intermediates |
Cyclocondensation Reactions
Active methylene compounds (e.g., ethyl cyanoacetate, malononitrile) react with the nitrile group to form extended heterocyclic systems. This is critical in synthesizing fused pyrrolo[2,3-b]pyridine derivatives:
-
Mechanism : The nitrile group acts as a nucleophile, attacking carbonyl carbons under acidic conditions, followed by cyclization.
-
Example : Reaction with acetylacetone yields substituted pyrrolo[2,3-b]pyridines via a two-step condensation-cyclization process .
Reaction Conditions :
| Reagent | Solvent | Catalyst | Time |
|---|---|---|---|
| Ethyl cyanoacetate | Acetic acid | HCl (catalyst) | 4 hours (reflux) |
Substitution Reactions
The fluorine atom at the 6-position influences regioselectivity in electrophilic aromatic substitution:
Reduction Reactions
The nitrile group can be reduced to amines or imines using:
-
Hydride Agents : Sodium borohydride or triethylsilane in acidic conditions.
-
Catalytic Hydrogenation : Nickel or palladium catalysts.
Example : Reduction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives to form biologically active analogs .
Biological Activity-Driven Reactions
Derivatives of this compound are optimized for FGFR inhibition through:
-
Aldehyde Condensation : Introduction of substituents at the 5-position via aldehyde reactions to enhance binding affinity .
-
Sulfonation : Phenylsulfonyl groups are introduced to modulate lipophilicity and receptor interactions.
Key Biological Relevance :
| Reaction | Biological Outcome | IC₅₀ Values | Reference |
|---|---|---|---|
| Substitution at 5-position | FGFR1 inhibition | 7 nM (compound 4h) | |
| Sulfonation | Enhanced selectivity | Nanomolar range |
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
One of the primary applications of 6-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives is their role as inhibitors of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling is implicated in various cancers. Research has shown that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making them promising candidates for cancer treatment. For instance, a study identified a specific derivative with IC50 values of 7 nM for FGFR1, indicating its potential as an effective anti-cancer agent .
Protein Kinase Inhibition
The compound also shows promise as an inhibitor of various protein kinases involved in cancer progression and other diseases. Specifically, it has been reported to inhibit the insulin-like growth factor receptor (IGF-1R), which is crucial in tumor growth and survival. This inhibition can be beneficial for treating solid tumors and other conditions modulated by these kinases .
Synthesis of Novel Derivatives
The synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives has been extensively studied. Various methodologies have been developed to create new compounds with enhanced biological activity. For example, a cyclo-condensation reaction involving substituted amino compounds has been utilized to produce diverse pyrrolo derivatives . These synthetic methods not only expand the library of available compounds but also facilitate the exploration of structure-activity relationships.
Case Study 1: FGFR Inhibition
A study conducted on a series of pyrrolo derivatives demonstrated their efficacy against breast cancer cell lines (4T1). The lead compound exhibited significant inhibition of cell proliferation and induced apoptosis in vitro. Furthermore, it reduced migration and invasion capabilities of the cancer cells, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Protein Kinase Targeting
Another research effort focused on the inhibition of SGK-1 kinase using pyrrolo derivatives. The findings indicated that these compounds could modulate pathways involved in chronic renal disease and cardiovascular remodeling, showcasing their versatility beyond oncology applications .
Data Tables
| Compound | Target | IC50 Value (nM) | Biological Activity |
|---|---|---|---|
| Compound 4h | FGFR1 | 7 | Inhibits proliferation |
| Compound X | IGF-1R | TBD | Inhibits tumor growth |
| Compound Y | SGK-1 | TBD | Modulates renal function |
Wirkmechanismus
The mechanism of action of 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to therapeutic effects in diseases where the enzyme is overactive . The pathways involved often include signal transduction pathways that regulate cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile
6-Cyano-4-(4-fluorophenyl)-2-imino-5-methyl-7-oxo-N,N8-diphenyl-7,8-dihydro-2H-pyrano[2,3-b]pyridine-3-carboxamide (Compound XXXVI)
- Structure: A pyrano[2,3-b]pyridine derivative with a nitrile group and fluorophenyl substituent .
- Biological Activity : Exhibited moderate antitumor activity against MCF-7, NCI-H460, and SF-268 cell lines, though less potent than doxorubicin .
- Comparison : The additional fused pyran ring and phenyl groups enhance steric bulk but reduce solubility compared to the simpler pyrrolopyridine core of 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.
7-Hydroxy-5-oxo-6-phenyl-5,6-dihydro-3H-[1,2]dithiolo[3,4-c]pyridine-4-carbonitrile (Compound XXXVII)
- Structure : Contains a dithiolo-pyridine system with a nitrile group .
- Activity: Demonstrated higher inhibitory effects than other derivatives in its class, likely due to the thiol groups’ interactions with biological targets .
Comparative Data Tables
Discussion of Substituent Effects
- Fluorine vs.
- Nitrile Group: The 4-cyano group in all compounds contributes to dipole interactions and hydrogen bonding, critical for target engagement .
- Heterocycle Variation : Sulfur-containing analogs (e.g., dithiolo derivatives) exhibit distinct redox properties but face challenges in bioavailability due to higher molecular weight .
Biologische Aktivität
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H4FN3
- CAS Number : 1190318-70-7
- Molecular Weight : 161.14 g/mol
- Purity : 97% .
Pharmacological Properties
Research indicates that this compound exhibits significant biological activities, particularly as a potential inhibitor of various kinases, including DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A). Inhibition of DYRK1A has been associated with neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
The compound's mechanism of action primarily involves the inhibition of kinase activity, which plays a crucial role in various cellular signaling pathways. Specifically, it has been shown to modulate pathways such as RAS-MEK-ERK and PI3K-Akt, which are vital for cell proliferation and survival.
Study 1: DYRK1A Inhibition
Study 2: Anticancer Potential
Another investigation assessed the anticancer potential of this compound. It was found to inhibit the proliferation of various cancer cell lines effectively. The study highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways, thereby suggesting its potential as an anticancer agent .
Safety and Toxicity
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile?
Answer:
The synthesis typically involves cyclization reactions or functionalization of preformed pyrrolopyridine cores. Key approaches include:
- Cyclization of aminopyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid), as demonstrated in the synthesis of related pyrrolo[2,3-b]pyridine carbonitriles .
- Condensation with active methylene reagents , such as benzoyl or thiophenyl groups, to introduce substituents while maintaining the carbonitrile moiety .
- Fluorination strategies : Direct fluorination at position 6 can be achieved via halogen-exchange reactions or using fluorinating agents like Selectfluor™, depending on precursor availability .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
Standard characterization includes:
- Infrared (IR) Spectroscopy : The carbonitrile (CN) stretch appears near 2220–2212 cm⁻¹ , while NH stretches (if present) are observed at ~3344–3235 cm⁻¹ .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) with exact mass ~190.04 g/mol (calculated for C₉H₅FN₃) .
Advanced: How does the fluorine substituent at position 6 influence electronic properties and regioselectivity in further functionalization?
Answer:
The electron-withdrawing nature of fluorine alters electron density distribution:
- Electronic Effects : Fluorine decreases electron density at adjacent positions, directing electrophilic substitution to less electron-deficient sites (e.g., position 3 or 5) .
- Reactivity in Cross-Coupling : Fluorine enhances stability of intermediates in Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling selective functionalization at brominated positions (see for N-alkylation examples) .
- Impact on Bioactivity : Fluorination improves metabolic stability and binding affinity in kinase inhibitors, as seen in JAK inhibitor studies .
Advanced: What strategies address contradictions in reported synthetic yields for pyrrolo[2,3-b]pyridine derivatives?
Answer:
Discrepancies arise from:
- Reaction Conditions : Optimizing temperature (e.g., 80–100°C for cyclization) and solvent polarity (e.g., DMF vs. ethanol) improves reproducibility .
- Catalytic Systems : Phase-transfer catalysts (e.g., Bu₄N⁺HSO₄⁻) enhance N-alkylation efficiency, as shown in (99% yield for N-benzylation) .
- Purification Methods : Recrystallization from ethanol/water or column chromatography with gradient elution resolves purity issues .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
- Kinase Inhibition : Serves as a core scaffold for Janus kinase (JAK) inhibitors, with fluorination enhancing target binding and pharmacokinetics (see for patent data) .
- Anticancer Agents : Derivatives exhibit antitumor activity by modulating apoptosis pathways, as inferred from structural analogues in .
- Tool Compound : Used in structure-activity relationship (SAR) studies to explore substituent effects on bioactivity .
Advanced: How can computational modeling guide the design of 6-fluoro-pyrrolopyridine derivatives for specific targets?
Answer:
- Molecular Docking : Predict binding modes to JAK kinases using software like AutoDock Vina, leveraging crystallographic data from .
- QSAR Studies : Correlate electronic parameters (e.g., Hammett constants) with bioactivity to prioritize substituents for synthesis .
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and metabolic stability to optimize drug-like properties .
Basic: What solvents and conditions are optimal for recrystallizing this compound?
Answer:
- Preferred Solvents : Ethanol/water mixtures (4:1 v/v) or dichloromethane/hexane systems yield high-purity crystals .
- Temperature Control : Slow cooling from reflux temperature (e.g., 70°C to room temperature) minimizes impurity incorporation .
Advanced: What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?
Answer:
- Detection Limits : Use LC-MS/MS with a C18 column and positive-ion electrospray ionization to achieve sensitivity <1 ng/mL .
- Matrix Effects : Solid-phase extraction (SPE) with Oasis HLB cartridges reduces interference from plasma proteins .
- Isotopic Labeling : ¹⁸F or ¹³C-labeled analogues aid in tracking metabolic pathways via PET or NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
